TERT-BUTYL 2-METHYLPHENYL ETHER
Description
Note: The provided evidence primarily focuses on methyl tert-butyl ether (MTBE), CAS 1634-04-4, a widely studied compound. This article assumes MTBE as the primary compound for comparison, as it is extensively documented in the evidence.
Properties
CAS No. |
15359-96-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Other CAS No. |
15359-96-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-METHYLPHENYL ETHER typically involves the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 2-METHYLPHENYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding alkylbenzenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Alkylbenzenes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
TERT-BUTYL 2-METHYLPHENYL ETHER has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of alkyl groups on the reactivity of benzene derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-METHYLPHENYL ETHER involves its interaction with various molecular targets and pathways. The tert-butoxy group can stabilize carbocation intermediates, making the compound reactive in electrophilic aromatic substitution reactions. The methyl group can influence the electron density on the benzene ring, affecting its reactivity in different chemical reactions .
Comparison with Similar Compounds
Nomenclature and Structure
- IUPAC Name : tert-Butyl methyl ether
- CAS No.: 1634-04-4
- Synonyms: MTBE, 2-methoxy-2-methylpropane, methyl 1,1-dimethylethyl ether
- Molecular Formula : C₅H₁₂O
- Molecular Weight : 88.15 g/mol
- Structure : (CH₃)₃C-O-CH₃
Physical Properties
- Appearance : Colorless liquid
- Odor : Characteristic ether-like odor
- Solubility : Moderately soluble in water (4.8 g/100 mL at 20°C)
Comparison with Similar Compounds
Ethyl tert-Butyl Ether (ETBE)
- CAS No.: 637-92-3
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Applications : Biofuel additive (alternative to MTBE) with higher boiling point (70–73°C), reducing volatility .
Diisopropyl Ether
- CAS No.: 108-10-1 (as per ; actual CAS for diisopropyl ether: 108-20-3)
- Molecular Formula : C₆H₁₄O
- Applications : Industrial solvent, fuel additive.
- Hazards : Forms explosive peroxides upon prolonged storage .
Tetrahydrofuran (THF)
- CAS No.: 109-99-9
- Molecular Formula : C₄H₈O
- Applications : Polar solvent in polymer synthesis (e.g., PVC).
- Safety : Lower acute toxicity compared to MTBE but poses reproductive risks with chronic exposure.
Aryl Ether Derivatives (e.g., 4-(tert-Butyl)phenyl Ethers)
- Example : 4-(tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether (CAS 551921-45-0) .
- Applications : Specialized use in pharmaceuticals or agrochemicals due to bulky substituents enhancing stability.
Toxicity of MTBE
- Inhalation Risks : Subchronic exposure in rats caused respiratory irritation and liver/kidney effects .
- Environmental Impact : Detected in groundwater due to high mobility; correlated with gasoline additives .
- Regulatory Status : Listed in toxicological databases (e.g., HSDB, ATSDR) with occupational exposure limits .
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